SKM 4-45-1

Beschreibung

Eigenschaften

IUPAC Name |

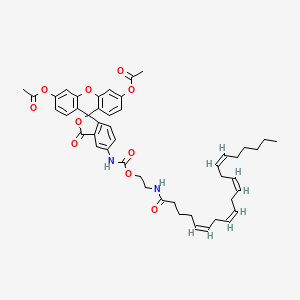

[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N2O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-44(52)48-28-29-55-46(54)49-35-22-25-39-38(30-35)45(53)59-47(39)40-26-23-36(56-33(2)50)31-42(40)58-43-32-37(57-34(3)51)24-27-41(43)47/h8-9,11-12,14-15,17-18,22-27,30-32H,4-7,10,13,16,19-21,28-29H2,1-3H3,(H,48,52)(H,49,54)/b9-8-,12-11-,15-14-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMHXQGEEUIVLB-GKFVBPDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The "Turn-On" Fluorescence of SKM 4-45-1: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

SKM 4-45-1 has emerged as a critical tool for investigating the cellular transport of the endocannabinoid anandamide (B1667382) (AEA). As a fluorogenic substrate, its utility lies in its ability to remain non-fluorescent until it reaches the intracellular environment, where it is enzymatically activated to produce a bright fluorescent signal. This guide provides an in-depth examination of the core mechanism of this compound fluorescence, detailed experimental protocols, and a summary of its quantitative properties for researchers in pharmacology and drug development.

Core Mechanism: A Pro-Fluorophore Activated by Intracellular Esterases

This compound is a cleverly designed analog of anandamide that has been rendered non-fluorescent through chemical modification of a fluorescein (B123965) core.[1][2][3] The fluorescence of the xanthene ring of fluorescein is quenched by the presence of acetyloxy groups and a carbamic acid ester linkage to the anandamide analog moiety.

The mechanism of fluorescence activation is a two-step process:

-

Cellular Uptake: Initially, the non-fluorescent this compound molecule is transported across the cell membrane from the extracellular space.[4][5] This transport is believed to occur through the same pathways as anandamide itself, primarily via a putative anandamide membrane transporter (AMT) and potentially through the TRPV1 channel.

-

Intracellular Enzymatic Cleavage: Once inside the cell, ubiquitous intracellular esterases recognize and cleave the ester bonds on the this compound molecule. This enzymatic action releases the fluorescein moiety, which is now unquenched and becomes highly fluorescent. The resulting fluorescent molecule is also trapped inside the cell, allowing for signal accumulation and robust detection.

This "pro-fluorophore" strategy allows researchers to specifically visualize and quantify the uptake of anandamide analogs in living cells in real-time.

Quantitative Data

Photophysical Properties

The fluorescent product of this compound is a fluorescein derivative. While specific photophysical data for the cleaved molecule are not extensively published, the properties can be reasonably estimated from those of fluorescein under physiological pH conditions.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~485-490 nm | As used in various experimental setups. |

| Emission Maximum (λem) | ~515-535 nm | Dependent on the intracellular environment and instrumentation. |

| Quantum Yield (Φ) | ~0.9 | Estimated based on fluorescein dianion at physiological pH. The quantum yield of fluorescein is highly pH-dependent. |

| Molar Extinction Coefficient (ε) | ~92,300 M⁻¹cm⁻¹ at 482.5 nm | Estimated based on fluorescein in ethanol. This value can vary with pH and solvent. |

| Molecular Formula | C₄₇H₅₂N₂O₁₀ | For the intact this compound molecule. |

| Molecular Weight | 804.92 g/mol | For the intact this compound molecule. |

Inhibition of Cellular Uptake

This compound uptake can be inhibited by compounds that block anandamide transport, providing a method to characterize the transport mechanism.

| Cell Line | Inhibitor | IC₅₀ | Reference |

| Cerebellar Granule Cells | This compound (inhibiting ³H-AEA uptake) | 7.8 ± 1.3 µM | Muthian et al., 2000 |

| C6 Glioma Cells | Anandamide (AEA) | 53.8 ± 1.8 µM | Muthian et al., 2000 |

| C6 Glioma Cells | Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 µM | Muthian et al., 2000 |

| C6 Glioma Cells | Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 µM | Muthian et al., 2000 |

Signaling and Transport Pathways

The cellular entry of this compound is a critical step for its fluorescence activation and is thought to mirror that of anandamide. While the existence of a specific anandamide membrane transporter (AMT) is a leading hypothesis, other pathways have been implicated. Notably, the transient receptor potential vanilloid 1 (TRPV1) channel has been shown to mediate the uptake of this compound in endothelial cells. The inhibition of uptake by both TRPV1 antagonists and agonists suggests a complex interaction.

Experimental Protocols

The following is a generalized protocol for measuring this compound uptake in cultured cells using fluorescence microscopy or spectroscopy. This should be optimized for specific cell types and experimental questions.

Materials

-

This compound (stock solution typically in methyl acetate (B1210297) or DMSO)

-

Cultured cells plated on appropriate plates or coverslips

-

Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

-

Test compounds (inhibitors, agonists) if applicable

-

4% Paraformaldehyde (PFA) in PBS for cell fixation (for microscopy)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader with appropriate filter sets (e.g., Ex/Em: 485/535 nm)

Protocol for Fluorescence Spectroscopy (Plate Reader)

-

Cell Preparation:

-

Plate cells in a multi-well plate (e.g., 96-well) at a suitable density to achieve a confluent monolayer.

-

On the day of the experiment, wash the cells with KRH buffer.

-

-

Pre-incubation with Inhibitors (Optional):

-

If testing inhibitors, add the compounds (e.g., AM404 at 100 µM) to the cells in KRH buffer.

-

Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

-

-

This compound Incubation:

-

Add this compound to each well to a final concentration of 1-25 µM.

-

Incubate for a specific time course (e.g., 5-30 minutes) at 37°C. Kinetic reads can be taken every 1-2 minutes to monitor uptake over time.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation set to ~485 nm and emission to ~535 nm.

-

Include appropriate controls: wells with cells but no this compound (background), and wells with this compound but no cells (to check for spontaneous hydrolysis, which is typically negligible).

-

Protocol for Fluorescence Microscopy

-

Cell Preparation:

-

Plate cells on glass coverslips in a multi-well plate.

-

Allow cells to adhere and grow to the desired confluency.

-

-

Treatment:

-

Wash cells with KRH buffer.

-

Perform pre-incubation with inhibitors if necessary, as described above.

-

Add this compound (e.g., 25 µM) to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.

-

-

Cell Fixation and Mounting:

-

Terminate the experiment by removing the incubation medium.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 20-30 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the intracellular fluorescence using a fluorescence microscope equipped with a standard fluorescein filter set (e.g., FITC/GFP channel).

-

Capture images and quantify the fluorescence intensity per cell or per field of view using image analysis software.

-

Conclusion

This compound is a powerful tool for studying endocannabinoid transport due to its well-defined "turn-on" fluorescence mechanism. By understanding the principles of its uptake and enzymatic activation, researchers can design robust assays to screen for transport inhibitors and to investigate the role of anandamide transport in various physiological and pathological processes. The provided data and protocols offer a solid foundation for the successful application of this valuable fluorescent probe in a research setting.

References

- 1. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Endocannabinoid System: A Technical Guide to SKM 4-45-1, a Fluorescent Anandamide Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a crucial role in regulating a myriad of physiological processes. Anandamide (B1667382) (AEA), a key endocannabinoid, is subject to precise spatial and temporal control, largely dictated by its transport across cellular membranes. Understanding the dynamics of AEA transport is paramount for the development of novel therapeutics targeting this system. This technical guide provides an in-depth analysis of SKM 4-45-1, a fluorescent analog of anandamide, designed as a specialized tool to investigate the anandamide transmembrane carrier. We will delve into its mechanism of action, pharmacological properties, and the experimental protocols for its application, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a synthetic analog of N-arachidonoylethanolamine (anandamide) engineered to be a fluorescent substrate for the anandamide transmembrane carrier.[1][2][3] Its innovative design allows for the real-time visualization and quantification of anandamide uptake into cells. The molecule is ingeniously crafted to be non-fluorescent in the extracellular environment.[3][4] Upon translocation across the cell membrane via the AEA carrier, intracellular esterases cleave a masking group, liberating a highly fluorescent moiety. This mechanism provides a direct and dynamic measure of transporter activity.

Mechanism of Action

The functionality of this compound is predicated on a two-step process: carrier-mediated uptake and subsequent enzymatic activation. This design allows for the specific detection of intracellular accumulation.

Pharmacological Profile

A critical aspect of this compound as a research tool is its selectivity for the anandamide transporter. Extensive characterization has demonstrated that it does not significantly interact with other key components of the endocannabinoid system at concentrations typically used for uptake assays.

Table 1: Interaction of this compound with Endocannabinoid System Components

| Target | Interaction | Quantitative Data | Reference |

| CB1 Cannabinoid Receptor | No significant binding | Does not bind at concentrations <10 µM | |

| Fatty Acid Amide Hydrolase (FAAH) | Not a substrate or inhibitor | IC50 > 10 µM | |

| Anandamide Transmembrane Carrier | Substrate and inhibitor | Inhibits [3H]AEA accumulation with an IC50 of 7.8 ± 1.3 µM |

Quantitative Analysis of Transporter Inhibition

The utility of this compound is further highlighted by its competitive interaction with known anandamide transport inhibitors. These studies validate that this compound utilizes the same uptake pathway as anandamide.

Table 2: Inhibition of this compound Uptake in C6 Glioma Cells

| Inhibitor | IC50 (µM) |

| Anandamide (AEA) | 53.8 ± 1.8 |

| Arachidonoyl-3-aminopyridine amide | 10.1 ± 1.4 |

| Arachidonoyl-4-hydroxyanilineamide | 6.1 ± 1.3 |

| Data from Muthian et al., 2000 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on the foundational studies characterizing this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A detailed protocol can be found in the original publication by Muthian et al. (2000) in the Journal of Pharmacology and Experimental Therapeutics. The general workflow is outlined below.

Cellular Uptake Assay using this compound

This protocol describes a fluorescence microscopy-based assay to measure the uptake of this compound into cultured cells.

Materials:

-

Cultured cells (e.g., C6 glioma cells, cerebellar granule cells)

-

This compound (stock solution in a suitable solvent like methyl acetate)

-

Appropriate cell culture medium and buffers (e.g., PBS)

-

Fluorescence microscope with appropriate filters (e.g., excitation ~485 nm, emission ~535 nm)

-

Optional: Plate reader for quantitative analysis

-

Test compounds for inhibition studies

Procedure:

-

Cell Plating: Plate cells on a suitable imaging dish (e.g., glass-bottom plates) and allow them to adhere overnight.

-

Compound Preparation: Prepare working solutions of this compound and any test inhibitors in the assay buffer.

-

Pre-incubation (for inhibition studies): If testing inhibitors, pre-incubate the cells with the inhibitor for a defined period (e.g., 10 minutes) at 37°C.

-

Initiation of Uptake: Add the this compound solution to the cells (final concentration typically in the low micromolar range, e.g., 5 µg/mL or 25 µM) and start the timer.

-

Image Acquisition: Immediately begin acquiring images using the fluorescence microscope at set time intervals (e.g., every 10 seconds for up to 30 minutes).

-

Data Analysis: Quantify the increase in intracellular fluorescence over time using image analysis software. For inhibition studies, compare the rate of fluorescence increase in the presence and absence of the inhibitor.

Limitations and Considerations

While this compound is a powerful tool, it is essential to be aware of its limitations. The manifestation of the fluorescent signal is dependent on two kinetic processes: membrane transport and intracellular de-esterification. This may complicate the precise kinetic analysis of the transport step alone. Furthermore, the use of this probe is restricted to cells possessing sufficient intracellular esterase activity to unmask the fluorophore. The signal intensity may also be a limiting factor for detailed morphological analyses of intracellular trafficking.

Conclusion

This compound stands out as a valuable and innovative tool for probing the intricacies of the anandamide transport system. Its unique mechanism of action, coupled with its selectivity, provides a robust platform for screening potential transport inhibitors and for elucidating the cellular machinery governing endocannabinoid signaling. This guide provides the foundational knowledge and experimental framework necessary for the effective application of this compound in advancing our understanding of the endocannabinoid system and facilitating the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling Endocannabinoid Transport: A Technical Guide to Utilizing SKM 4-45-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of the endocannabinoid system (ECS) is a rapidly evolving field with significant therapeutic potential. A crucial aspect of this system is the transport of endocannabinoids, such as anandamide (B1667382) (AEA), across the cell membrane to their sites of action and degradation. Understanding the intricacies of this transport process is paramount for the development of novel therapeutics targeting the ECS. SKM 4-45-1, a fluorescent analog of anandamide, has emerged as a powerful tool for researchers to visualize and quantify AEA uptake into cells, shedding light on the complex mechanisms governing endocannabinoid transport. This technical guide provides an in-depth overview of this compound, its application in studying endocannabinoid transport, detailed experimental protocols, and a summary of the current understanding of the transport machinery.

The Fluorescent Probe: this compound

This compound is a carbamic acid-ester of a fluorophore linked to anandamide.[1] A key feature of this probe is that it is non-fluorescent in the extracellular environment.[2][3] Upon transport into the cell, intracellular esterases cleave the ester bond, releasing the fluorophore and rendering it fluorescent.[2][3] This mechanism allows for the specific detection and quantification of cellular uptake.

Chemical and Physical Properties of this compound

For accurate and reproducible experimental outcomes, a thorough understanding of the physicochemical properties of this compound is essential.

| Property | Value | Reference |

| Formal Name | [3,6-bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9-[9H]xanthen]-5-yl]-2-[[1-oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]amino]ethyl ester carbamic acid | |

| Synonym | CAY10455 | |

| Molecular Formula | C47H52N2O10 | |

| Formula Weight | 804.9 g/mol | |

| Purity | ≥98% | |

| Formulation | A solution in methyl acetate | |

| Solubility | DMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 5 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | |

| UV/Vis (λmax) | 226, 291 nm | |

| Storage | -20°C | |

| Stability | ≥ 2 years at -20°C |

Mechanisms of Endocannabinoid Transport: A Multifaceted Process

The transport of anandamide across the plasma membrane is a complex process that is not yet fully elucidated. Several mechanisms have been proposed and are actively being investigated. This compound has been instrumental in dissecting these pathways.

The Putative Anandamide Transporter

Initial studies suggested the existence of a specific anandamide membrane transporter (AMT) responsible for the facilitated diffusion of AEA into cells. This hypothesis was supported by the saturable and temperature-dependent nature of AEA uptake. While a specific protein has not been definitively identified, the concept of a dedicated transporter remains a possibility.

The Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the intracellular degradation of anandamide. One hypothesis suggests that FAAH activity drives anandamide uptake by creating a concentration gradient. By rapidly hydrolyzing intracellular anandamide, FAAH maintains a low intracellular concentration, thus favoring the passive diffusion of anandamide into the cell. However, studies have shown that anandamide transport still occurs in the absence of FAAH activity, indicating that it is not the sole driver of uptake.

Intracellular Shuttling by Fatty Acid-Binding Proteins (FABPs)

Once inside the cell, the lipophilic anandamide must traverse the aqueous cytoplasm to reach FAAH on the endoplasmic reticulum. Fatty acid-binding proteins (FABPs), particularly FABP5 and FABP7, have been identified as intracellular carriers that bind to anandamide and facilitate its transport to FAAH. Inhibitors of FABPs have been shown to reduce anandamide uptake and hydrolysis.

A New Player: Transient Receptor Potential Vanilloid 1 (TRPV1)

Recent evidence has highlighted a significant role for the transient receptor potential vanilloid 1 (TRPV1) channel in anandamide transport. Studies using this compound have demonstrated that TRPV1 can mediate the cellular uptake of anandamide in a Ca2+-independent manner. Pharmacological inhibition or genetic knockdown of TRPV1 significantly reduces this compound uptake. This suggests that TRPV1 may function as a transporter or a component of the transport machinery for anandamide.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various experimental settings.

Binding and Uptake Kinetics

| Parameter | Cell Type | Value | Reference |

| Kd | Endothelial Colony-Forming Cells (ECFCs) | 2.63 µM (0.24–28.47 µM) | |

| IC50 (vs [3H]AEA uptake) | Cerebellar Granule Cells | 7.8 ± 1.3 µM | |

| IC50 (of AEA vs this compound uptake) | C6 Glioma Cells | 53.8 ± 1.8 µM |

Inhibition of this compound Uptake

| Inhibitor | Cell Type | Concentration | % Inhibition | Reference |

| SB366791 (TRPV1 antagonist) | ECFCs | 10 µM | Significant reduction | |

| Capsaicin (TRPV1 agonist) | ECFCs | 0.1 µM | 66.8 ± 3.6% | |

| AM404 | RBL-2H3 Cells | 100 µM | Significant blockage | |

| Ionomycin | RBL-2H3 Cells | 10 µM | Reduced uptake |

Experimental Protocols

The following section provides a detailed methodology for a typical this compound uptake assay. This protocol is a composite based on several published studies and can be adapted for different cell types and experimental questions.

This compound Uptake Assay in Cultured Cells

1. Cell Culture and Plating:

-

Culture cells of interest (e.g., ECFCs, RBL-2H3, DRG neurons) in appropriate growth medium and conditions until they reach the desired confluency (typically 70-80%).

-

Plate cells in a suitable format for fluorescence measurement, such as 96-well black-walled, clear-bottom plates, 8-well chamber slides, or on glass coverslips. The seeding density should be optimized for the specific cell type to ensure a confluent monolayer at the time of the assay.

2. Preparation of Reagents:

-

Assay Buffer: Prepare a suitable physiological buffer, such as HEPES-buffered saline (HBS) or Krebs-Ringer-HEPES (KRH) buffer.

-

This compound Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methyl acetate, DMSO). Immediately before the experiment, dilute the stock solution in the assay buffer to the desired final concentration (typically ranging from 1 to 25 µM).

-

Inhibitor/Modulator Solutions: Prepare stock solutions of any inhibitors or modulators (e.g., TRPV1 antagonists, FAAH inhibitors) in a suitable solvent. Dilute to the final working concentration in the assay buffer.

3. Uptake Experiment:

-

Wash the cells twice with pre-warmed assay buffer to remove any residual growth medium.

-

For inhibitor studies: Pre-incubate the cells with the inhibitor/modulator solution or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding the this compound working solution to the cells.

-

Incubate the cells at 37°C for the desired time period (e.g., 5-30 minutes). Time-course experiments can be performed to determine the optimal incubation time.

4. Fluorescence Measurement:

-

Plate Reader-Based Assay:

-

Terminate the uptake by washing the cells three times with ice-cold assay buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., Ex: 485 nm, Em: 535 nm).

-

-

Microscopy-Based Assay:

-

Terminate the uptake by washing the cells three times with ice-cold assay buffer.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Quantify the fluorescence intensity per cell or per area using image analysis software.

-

5. Data Analysis:

-

Subtract the background fluorescence from wells containing only buffer.

-

For inhibitor studies, normalize the fluorescence intensity of the treated wells to the vehicle-treated control wells and express the data as a percentage of control.

-

For kinetic studies, plot the fluorescence intensity against the concentration of this compound and fit the data to a suitable model (e.g., Michaelis-Menten) to determine parameters like Km or Kd.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of Anandamide Transport and Metabolism

Caption: Proposed mechanisms of anandamide transport and metabolism.

Experimental Workflow for this compound Uptake Assay

Caption: A standardized workflow for conducting an this compound cellular uptake assay.

Logical Relationship of this compound Action

Caption: The principle of this compound as a fluorescent probe for cellular uptake.

Conclusion

This compound is an invaluable tool for the investigation of endocannabinoid transport. Its unique properties allow for the real-time visualization and quantification of anandamide uptake into living cells. By utilizing this compound in conjunction with pharmacological and molecular techniques, researchers can further dissect the complex and multifaceted mechanisms of endocannabinoid transport. A deeper understanding of this process, facilitated by tools like this compound, will undoubtedly pave the way for the development of innovative therapeutic strategies targeting the endocannabinoid system for a wide range of pathological conditions. This guide provides a solid foundation for researchers to design and execute robust experiments to unravel the remaining mysteries of endocannabinoid transport.

References

- 1. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intracellular Journey of Anandamide: A Technical Guide to the SKM 4-45-1 Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties and applications of the SKM 4-45-1 fluorescent probe. Designed as a tool to investigate the intracellular transport of the endocannabinoid anandamide (B1667382) (AEA), this compound offers a unique approach to visualizing the cellular uptake and localization of this crucial signaling lipid. This document outlines the probe's mechanism of action, core photophysical and chemical properties, detailed experimental protocols, and its role in elucidating relevant signaling pathways.

Core Properties of this compound

This compound is a non-fluorescent analog of anandamide.[1][2][3][4] Its innovative design allows for the real-time visualization of AEA uptake. The probe remains "dark" in the extracellular environment, only becoming fluorescent upon entry into the cell where intracellular esterases cleave the molecule, releasing the fluorophore fluorescein (B123965).[5] This activation mechanism makes this compound a powerful tool for studying the transmembrane carrier-mediated transport of AEA.

Chemical and Photophysical Data

Quantitative data for this compound and its fluorescent component, fluorescein, are summarized below for easy reference. It is important to note that the photophysical properties of the active fluorescent component are dependent on the intracellular environment.

| Property | Value | Source |

| Chemical Formula | C₄₇H₅₂N₂O₁₀ | |

| Molecular Weight | 804.92 g/mol | |

| IUPAC Name | [6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

| Excitation Wavelength (λex) | ~485-488 nm | |

| Emission Wavelength (λem) | ~530-535 nm | |

| Quantum Yield (Φ) | ~0.93 (of intracellular fluorescein) | |

| Molar Extinction Coefficient (ε) | ~76,900 M⁻¹cm⁻¹ (of fluorescein at pH > 8) |

Mechanism of Action and Signaling Pathways

The utility of this compound lies in its ability to hijack the anandamide transport system to deliver a latent fluorophore into the cell. The following diagram illustrates the workflow of this compound activation and its relationship with the anandamide signaling pathway.

Once inside the cell, the released anandamide can interact with various intracellular targets. A primary metabolic enzyme is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes AEA into inactive metabolites. Additionally, AEA can activate intracellular receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to downstream signaling events. The fluorescence generated from the cleaved this compound serves as a reporter for the successful transport of the anandamide analog into the cell.

Experimental Protocols

The following provides a generalized workflow for utilizing this compound in cell-based fluorescence imaging experiments. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Materials

-

This compound fluorescent probe

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured on an appropriate imaging dish or plate

-

Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~530 nm)

-

Vehicle for dissolving this compound (e.g., DMSO)

Experimental Workflow

The following diagram outlines the key steps for a typical cell imaging experiment with this compound.

Detailed Steps:

-

Cell Preparation: Culture cells on a suitable imaging platform (e.g., glass-bottom dishes, chamber slides) to the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent like DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically in the range of 1-25 µM) in pre-warmed cell culture medium. It is crucial to protect the probe from light as much as possible.

-

Incubation: Remove the culture medium from the cells and replace it with the this compound working solution. Incubate the cells for a predetermined time (ranging from 5 minutes to 4 hours, depending on the cell type and experimental goals) at 37°C.

-

Washing: After incubation, aspirate the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any extracellular this compound.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for fluorescein (e.g., excitation around 488 nm and emission around 530 nm).

-

Data Analysis: Quantify the intracellular fluorescence intensity and analyze the subcellular localization of the signal using appropriate image analysis software.

Limitations and Considerations

While this compound is a valuable tool, it is essential to be aware of its limitations:

-

Dependence on Esterase Activity: The fluorescence signal is contingent on the presence and activity of intracellular esterases. Cells with low esterase activity may yield a weak or no signal.

-

Indirect Measurement of Transport: The fluorescence signal is a result of both uptake and enzymatic cleavage. This two-step process can complicate kinetic studies of anandamide transport.

-

Low Signal Intensity: The probe can exhibit low signal intensity, which may not be optimal for high-resolution morphological analysis of intracellular trafficking.

-

No Cannabinoid Receptor Binding: this compound itself does not bind to cannabinoid receptors. The observed fluorescence is a reporter of uptake, not receptor activation by the probe.

References

- 1. Fluorescein [omlc.org]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anandamide as an intracellular messenger regulating ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

SKM 4-45-1: A Technical Guide for Anandamide Uptake Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. Its signaling is tightly regulated by its synthesis, release, reuptake, and degradation. The cellular uptake of AEA is a critical step in terminating its signaling cascade, making it a key area of research for understanding the endocannabinoid system and for the development of novel therapeutics. SKM 4-45-1 has emerged as a valuable tool in this research, offering a fluorescent approach to visualize and quantify AEA uptake into living cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its role in elucidating the complex mechanisms of AEA transport.

This compound: A Fluorescent Analog of Anandamide

This compound is a carbamic acid ester of a fluorophore, structurally analogous to anandamide.[1][2] A key feature of this probe is that it is non-fluorescent in the extracellular environment.[1][3] Upon cellular uptake, intracellular esterases cleave the ester bond, releasing the fluorophore and rendering it fluorescent.[1][2][3] This process allows for the real-time visualization and quantification of AEA uptake.

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | CAY10455 | [2][4] |

| Molecular Formula | C47H52N2O10 | [4][5] |

| Molecular Weight | 804.9 g/mol | [4][5] |

| Excitation Wavelength | ~485-488 nm | [3][6] |

| Emission Wavelength | ~530-535 nm | [3][4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol at ~5 mg/ml | [4] |

The Role of this compound in Elucidating AEA Uptake Mechanisms

The precise mechanism of anandamide cellular uptake has been a subject of extensive research and debate. Several models have been proposed, including simple diffusion, facilitated transport by a specific protein carrier, and endocytosis. This compound has been instrumental in studies supporting the involvement of specific transport mechanisms.

Research has shown that the uptake of this compound is a time- and concentration-dependent process.[7][8] Furthermore, its uptake can be inhibited by AEA and other known anandamide transport inhibitors, such as AM404, suggesting that this compound and AEA share a common uptake pathway.[1] Conversely, this compound has been shown to inhibit the uptake of radiolabeled AEA ([³H]AEA).[1]

Importantly, studies have demonstrated that this compound is not a substrate for or a significant inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for AEA degradation, at concentrations typically used in uptake assays.[1][2] This characteristic is crucial as it allows for the specific study of the transport process without the confounding factor of rapid enzymatic breakdown. Additionally, this compound does not appear to bind to the CB1 cannabinoid receptor at concentrations below 10 µM.[1]

Quantitative Data on this compound in AEA Uptake Research

The following tables summarize key quantitative data from various studies utilizing this compound to investigate AEA uptake.

Table 1: Kinetic and Inhibition Constants of this compound

| Parameter | Cell Type | Value | Reference |

| Kd for uptake | Endothelial Colony-Forming Cells (ECFCs) | 2.63 µM | [7][8] |

| IC50 for inhibition of [³H]AEA uptake | Cerebellar Granule Cells | 7.8 ± 1.3 µM | [1] |

| Inhibition of uptake by AM404 | Endothelial Colony-Forming Cells (ECFCs) | 54.9 ± 0.4% reduction | [9] |

Table 2: Inhibition of this compound Uptake by AEA and Analogs

| Inhibitor | Cell Type | IC50 | Reference |

| Anandamide (AEA) | C6 Glioma Cells | 53.8 ± 1.8 µM | [1] |

| Arachidonoyl-3-aminopyridine amide | C6 Glioma Cells | 10.1 ± 1.4 µM | [1] |

| Arachidonoyl-4-hydroxyanilineamide | C6 Glioma Cells | 6.1 ± 1.3 µM | [1] |

Experimental Protocols for this compound in AEA Uptake Assays

The following are generalized protocols for using this compound to measure AEA uptake. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experimental system.

Live-Cell Imaging of this compound Uptake

This protocol allows for the visualization of AEA uptake in real-time.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., in methyl acetate (B1210297) or DMSO)

-

Appropriate cell culture medium or buffer (e.g., HEPES-buffered salt solution)

-

Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation: ~488 nm, Emission: ~530 nm)

-

Optional: Inhibitors of AEA uptake (e.g., AM404)

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and reach the desired confluency.

-

Reagent Preparation: Prepare a working solution of this compound in the desired medium or buffer. A typical final concentration ranges from 1 µM to 10 µM.

-

Baseline Imaging: Wash the cells with fresh medium/buffer and acquire a baseline fluorescence image before the addition of this compound.

-

Initiate Uptake: Add the this compound working solution to the cells.

-

Time-Lapse Imaging: Immediately begin acquiring fluorescence images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 30 minutes).[7][8]

-

Inhibitor Studies (Optional): To confirm the specificity of the uptake, pre-incubate the cells with an AEA uptake inhibitor (e.g., 10-100 µM AM404) for 10-15 minutes before adding this compound.

-

Data Analysis: Quantify the increase in intracellular fluorescence over time using image analysis software.

Plate Reader-Based Quantification of this compound Uptake

This protocol is suitable for higher-throughput screening of AEA uptake and the effects of various compounds.

Materials:

-

Cells of interest cultured in a multi-well plate (e.g., 96-well black, clear-bottom plate)

-

This compound stock solution

-

Appropriate cell culture medium or buffer

-

Fluorescence plate reader with excitation and emission filters for fluorescein

-

Optional: Test compounds or inhibitors

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Compound Pre-incubation (Optional): If testing inhibitors, replace the medium with fresh medium containing the test compounds and incubate for a predetermined time.

-

Initiate Uptake: Add this compound to each well to a final concentration typically ranging from 1 µM to 25 µM.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 5-30 minutes).[3]

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm).[3]

-

Data Analysis: Normalize the fluorescence readings to a control group (e.g., cells without this compound or cells treated with a known inhibitor) to determine the extent of uptake.

Visualizing the AEA Uptake and this compound Mechanism

The following diagrams illustrate the proposed mechanisms of AEA uptake and the workflow for using this compound.

Caption: Proposed mechanisms of anandamide (AEA) cellular uptake.

Caption: Experimental workflow for using this compound to measure AEA uptake.

Conclusion

This compound is a powerful and specific tool for the investigation of anandamide uptake. Its fluorescent properties provide a direct and quantifiable measure of transport activity in living cells, offering significant advantages over traditional radiolabeled methods. By enabling the detailed study of AEA transport kinetics and pharmacology, this compound continues to contribute significantly to our understanding of the endocannabinoid system and aids in the identification of novel therapeutic targets for a range of pathological conditions. Researchers, scientists, and drug development professionals can leverage this versatile probe to further unravel the complexities of endocannabinoid signaling.

References

- 1. Synthesis and characterization of a fluorescent substrate for the N-arachidonoylethanolamine (anandamide) transmembrane carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Anandamide Uptake by Sensory Neurons Contributes to Hyperalgesia in a Model of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. netascientific.com [netascientific.com]

- 5. scbt.com [scbt.com]

- 6. Targeting the Achilles’ Heel of Multidrug-Resistant Staphylococcus aureus by the Endocannabinoid Anandamide | MDPI [mdpi.com]

- 7. journals.biologists.com [journals.biologists.com]

- 8. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Initial In Vitro Characterization of SKM 4-45-1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SKM 4-45-1 is a fluorescent analog of anandamide (B1667382) (AEA), the endogenous cannabinoid neurotransmitter. Primarily utilized as a chemical probe, this compound serves as a valuable tool for investigating the cellular uptake and transport mechanisms of AEA. This document provides a comprehensive overview of the initial in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The central finding of its in vitro characterization is that its cellular uptake is mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which subsequently promotes endothelial cell proliferation. Unlike its parent compound, this compound exhibits negligible direct interaction with cannabinoid receptors CB1 and CB2 and is a poor substrate for the primary AEA-degrading enzyme, fatty acid amide hydrolase (FAAH).

Physicochemical Properties and Handling

This compound is a fluorescent molecule that is non-fluorescent in the extracellular environment. Upon cellular uptake, it is cleaved by intracellular esterases, releasing a fluorescent moiety. This property forms the basis of its use in cellular uptake assays. For experimental use, it is typically dissolved in an organic solvent such as DMSO.

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters determined for this compound in various in vitro assays.

Table 1: Receptor Binding and Enzyme Inhibition

| Target | Assay Type | Cell/Tissue Type | Value | Reference |

| Cannabinoid Receptor 1 (CB1) | Radioligand Displacement Assay ([³H]CP 55940) | Rat Brain Membranes | No displacement at 3 µM | [1] |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | Cerebellar Granule Cells | No binding at concentrations <10 µM | [2] |

| Fatty Acid Amide Hydrolase (FAAH) | Enzyme Activity Assay | Not Specified | Neither a substrate nor an inhibitor | [2][3] |

Table 2: Cellular Uptake and Functional Effects

| Parameter | Assay Type | Cell Type | Value | Reference |

| Inhibition of [³H]AEA Accumulation (IC₅₀) | Anandamide Uptake Assay | Cerebellar Granule Cells | 7.8 ± 1.3 µM | [2] |

| Uptake of this compound (k_d_) | Fluorescence-based Uptake Assay | Human Endothelial Colony-Forming Cells (ECFCs) | 2.63 µM (95% CI: 0.24–28.47 µM) | |

| Inhibition of this compound Uptake by AEA (IC₅₀) | Fluorescence-based Uptake Assay | C6 Glioma Cells | 53.8 ± 1.8 µM | |

| Endothelial Cell Proliferation | Cell Counting | Human Endothelial Colony-Forming Cells (ECFCs) | 1 µM this compound promotes proliferation |

Mechanism of Action: Role of TRPV1 in Cellular Uptake

A primary mechanism governing the cellular entry of this compound is its transport through the TRPV1 channel. This has been demonstrated through pharmacological inhibition and genetic knockdown of TRPV1, both of which reduce this compound accumulation in endothelial cells. The subsequent intracellular accumulation of this compound, and by extension AEA, has been shown to promote endothelial cell proliferation.

Experimental Protocols

Anandamide (AEA) Uptake Assay using this compound

This protocol describes a fluorescence-based method to measure the cellular uptake of AEA by using this compound as a fluorescent substrate.

Methodology:

-

Cell Culture: Plate cells (e.g., RBL-2H3, human endothelial colony-forming cells) in a suitable format (e.g., 96-well plate) and culture under standard conditions to achieve a confluent monolayer.

-

Pre-incubation: Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with test compounds or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

This compound Addition: Add this compound to a final concentration typically in the range of 1-25 µM.

-

Incubation: Incubate the plate at 37°C for a defined period, for example, 5 to 30 minutes.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or a fluorescence microscope. Typical excitation and emission wavelengths are approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of this compound taken up by the cells. The inhibitory effect of test compounds can be calculated by comparing the fluorescence in treated wells to that in vehicle-treated control wells.

Endothelial Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of endothelial cells.

Methodology:

-

Cell Seeding: Seed endothelial cells (e.g., human endothelial colony-forming cells) in a multi-well plate at a low density.

-

Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound or vehicle control. A typical effective concentration is 1 µM.

-

Incubation: Incubate the cells for a period sufficient to observe proliferation, for example, 48 hours.

-

Cell Number Quantification: At the end of the incubation period, quantify the number of viable cells. This can be done by:

-

Direct Cell Counting: Detach the cells and count them using a hemocytometer or an automated cell counter.

-

Viability Assays: Use colorimetric or fluorometric assays that measure metabolic activity (e.g., MTT, WST-1, or resazurin-based assays).

-

-

Data Analysis: Compare the cell numbers in the this compound-treated wells to the vehicle-treated control wells to determine the effect on cell proliferation.

Logical Relationship of this compound's In Vitro Characteristics

The following diagram illustrates the logical flow of the in vitro characterization of this compound, from its primary use as a fluorescent probe to the elucidation of its mechanism of action.

Conclusion

The initial in vitro characterization of this compound has established it as a selective tool for studying the cellular uptake of anandamide. Its utility is enhanced by its minimal interaction with cannabinoid receptors and FAAH. The discovery of its uptake via the TRPV1 channel provides a specific molecular target for investigating the transport of endocannabinoids and has revealed a novel mechanism for the regulation of endothelial cell proliferation. This technical guide provides a foundational understanding for researchers utilizing this compound in their studies and for those in the field of drug development targeting the endocannabinoid system and related pathways.

References

Probing Anandamide Transport: A Technical Guide to Exploratory Studies Using SKM 4-45-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain, mood, and appetite. The termination of AEA signaling is tightly regulated by its transport into cells and subsequent enzymatic degradation. Understanding the mechanisms of AEA transport is therefore a critical area of research for the development of novel therapeutics targeting the endocannabinoid system. SKM 4-45-1, a fluorescent analog of AEA, has emerged as a valuable tool for studying this process. This technical guide provides an in-depth overview of the use of this compound in exploratory studies of AEA transport, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

This compound is a non-fluorescent molecule that, upon entry into the cell, is cleaved by intracellular esterases to release a fluorescent moiety.[1] This property allows for the real-time monitoring of AEA uptake. Studies have demonstrated that this compound and AEA compete for the same transport mechanism, validating its use as a reliable probe.[2]

Quantitative Data on this compound and AEA Transport Inhibition

The following tables summarize key quantitative data from various studies that have utilized this compound to investigate AEA transport.

| Cell Line | Parameter | Value | Reference |

| C6 Glioma | IC50 of AEA for this compound uptake | 53.8 ± 1.8 µM | [3] |

| Cerebellar Granule Cells | IC50 of this compound for [3H]AEA accumulation | 7.8 ± 1.3 µM | [3] |

| Endothelial Colony-Forming Cells (ECFCs) | Kd of this compound uptake | 2.63 µM | [4] |

Table 1: Kinetic Parameters of this compound Uptake and Competition

| Cell Line | Inhibitor | Concentration | % Inhibition of this compound Uptake | Reference |

| RBL-2H3 | AM404 | 100 µM | Significant blockage | |

| RBL-2H3 | Ionomycin | 10 µM | Reduced uptake | |

| Endothelial Colony-Forming Cells (ECFCs) | SB366791 (TRPV1 antagonist) | 10 µM | ~65% | |

| EA.hy926 | SB366791 (TRPV1 antagonist) | 10 µM | 66.8 ± 3.6% | |

| EA.hy926 | Capsaicin (TRPV1 agonist) | 0.1 µM | 61.2 ± 4.6% | |

| EA.hy926 | TRPV1 siRNA | - | 37.3 ± 3.4% |

Table 2: Inhibition of this compound Uptake by Various Compounds

Experimental Protocols

This section details standardized protocols for conducting AEA transport assays using this compound. Variations reported in the literature are also noted.

Protocol 1: General this compound Uptake Assay using Fluorescence Spectroscopy

Objective: To quantify the uptake of this compound into cultured cells.

Materials:

-

Cultured cells (e.g., RBL-2H3, C6 glioma, ECFCs)

-

This compound (Cayman Chemical, Cat. No. 10008425 or similar)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Krebs-Ringer-HEPES (KRH) buffer

-

Test inhibitors (e.g., AM404, ionomycin, specific receptor antagonists)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)

Procedure:

-

Cell Plating: Seed cells in a 96-well black, clear-bottom microplate at a suitable density and allow them to adhere overnight.

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS or KRH buffer.

-

Inhibitor Pre-incubation (Optional): To test the effect of inhibitors, add the desired concentration of the inhibitor to the wells and incubate for a specific period (e.g., 10-30 minutes) at 37°C.

-

This compound Incubation: Add this compound to each well at the desired final concentration (e.g., 1-25 µM).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set appropriately for fluorescein (B123965) (~485 nm and ~535 nm, respectively).

Data Analysis:

-

Subtract the background fluorescence from wells containing medium and this compound but no cells.

-

For inhibition studies, express the fluorescence in treated wells as a percentage of the fluorescence in vehicle-treated control wells.

Protocol 2: this compound Uptake Visualization using Fluorescence Microscopy

Objective: To visualize the intracellular accumulation of this compound.

Materials:

-

Cells grown on glass coverslips or in glass-bottom dishes

-

This compound

-

Cell culture medium

-

PBS

-

Fluorescence microscope with appropriate filters for fluorescein

Procedure:

-

Cell Culture: Culture cells on a suitable imaging substrate.

-

Cell Washing: Wash the cells with pre-warmed PBS.

-

This compound Incubation: Add this compound at the desired concentration and incubate at 37°C.

-

Imaging: At various time points, visualize the cells under a fluorescence microscope. Capture images to document the increase in intracellular fluorescence over time.

Signaling Pathways and Experimental Workflows

The transport of AEA is a complex process involving multiple proteins and pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows.

Caption: Workflow for an this compound based AEA transport assay.

Caption: Proposed mechanism of AEA transport and metabolism.

Caption: Role of TRPV1 in AEA uptake and cellular effects.

Discussion of AEA Transport Mechanisms

The precise mechanism of AEA transport remains an area of active investigation. Several key players have been identified:

-

Fatty Acid Amide Hydrolase (FAAH): This intracellular enzyme rapidly degrades AEA. It is believed that by maintaining a low intracellular concentration of AEA, FAAH creates a concentration gradient that drives the inward movement of AEA across the plasma membrane.

-

Fatty Acid-Binding Proteins (FABPs): These intracellular lipid chaperones are thought to bind to AEA after it enters the cell and facilitate its transport through the aqueous cytoplasm to FAAH located on the endoplasmic reticulum.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): Recent studies have implicated the TRPV1 channel as a potential transporter or regulator of AEA uptake, particularly in endothelial cells. Pharmacological inhibition or genetic knockdown of TRPV1 has been shown to significantly reduce AEA uptake. The proposed mechanism suggests that AEA may be translocated through the channel pore or that the channel protein facilitates its passage across the membrane in a Ca2+-independent manner.

The use of this compound in conjunction with specific inhibitors and molecular biology techniques will continue to be instrumental in dissecting the contributions of these and other potential components of the AEA transport machinery.

Conclusion

This compound is a powerful and versatile tool for the exploratory study of anandamide transport. This guide provides a comprehensive resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the current understanding of AEA transport mechanisms. By employing the methodologies and considering the signaling pathways outlined here, scientists can further unravel the complexities of the endocannabinoid system and accelerate the development of novel therapeutics.

References

- 1. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of FAAH-like anandamide transporter in anandamide inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid-Binding Protein 5 Modulates Brain Endocannabinoid Tone and Retrograde Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. straingenie.com [straingenie.com]

Methodological & Application

Application Notes and Protocols for SKM 4-45-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKM 4-45-1 is a fluorescent analog of anandamide (B1667382) (AEA), an endogenous cannabinoid. It serves as a valuable tool for studying the uptake and intracellular trafficking of AEA.[1][2] this compound is non-fluorescent extracellularly but becomes fluorescent upon entering the cell and subsequent cleavage by intracellular esterases.[1][2] This property allows for the real-time visualization and quantification of AEA uptake. The primary mechanism of action of this compound, similar to AEA, involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which modulates intracellular calcium levels and influences cellular processes such as proliferation and apoptosis.[3][4][5]

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on uptake studies and the analysis of its effects on cellular signaling pathways.

Data Presentation

Table 1: Experimental Conditions for this compound Uptake Studies

| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |

| RBL-2H3 | 25 µM | 5 min | Ionomycin treatment reduced this compound uptake. | [1] |

| Endothelial Colony-Forming Cells (ECFCs) | 1 µM | 30 min | Uptake inhibited by TRPV1 antagonist SB366791 and agonist capsaicin. | [5] |

| EA.hy926 (human umbilical vein endothelial cell line) | 1 µM | 30 min | siRNA-mediated knockdown of TRPV1 diminished uptake. | [5] |

| HeLa and Hek293 | Not specified | Not specified | TRPV1 overexpression increased this compound uptake. | [5] |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Notes | Reference |

| Endocannabinoid Membrane Transport Inhibition (EC50) | 7.8 µM | More potent as a transport inhibitor than as an FAAH inhibitor. | [6][7] |

| FAAH Inhibition (EC50) | > 10 µM | [6][7] | |

| CB1 Receptor Binding | No displacement of [3H]CP 55940 at 3 µM | Indicates low affinity for the CB1 receptor at this concentration. | [6] |

Experimental Protocols

Protocol 1: this compound Uptake Assay using Fluorescence Microscopy

This protocol describes the visualization and semi-quantitative analysis of this compound uptake in cultured cells.

Materials:

-

Cells of interest (e.g., ECFCs, EA.hy926)

-

Appropriate cell culture medium (e.g., EGM-2 for ECFCs, DMEM for EA.hy926)

-

This compound (fluorescent AEA analog)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filters for fluorescein (B123965) (Excitation: ~485 nm, Emission: ~535 nm)

-

Optional: TRPV1 inhibitors (e.g., SB366791) or activators (e.g., capsaicin)

Procedure:

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 70-80% confluency.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 µM).

-

Cell Treatment:

-

Wash the cells once with pre-warmed PBS.

-

Replace the medium with the this compound-containing medium.

-

For inhibitor/activator studies, pre-incubate the cells with the respective compound for a specified time before adding the this compound solution.

-

-

Live-Cell Imaging:

-

Immediately place the dish/slide on the fluorescence microscope stage.

-

Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of up to 30 minutes to monitor the increase in intracellular fluorescence.[5]

-

-

Data Analysis:

-

Measure the fluorescence intensity of individual cells or defined regions of interest over time using image analysis software.

-

Plot the change in fluorescence intensity as a function of time to determine the rate of uptake.

-

Protocol 2: Quantification of this compound Uptake using a Fluorescence Plate Reader

This protocol provides a quantitative method for measuring this compound uptake in a multi-well plate format.

Materials:

-

Cells of interest

-

96-well black, clear-bottom tissue culture plates

-

This compound

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

-

Cell lysis buffer (optional)

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 1.5 x 10^4 cells/well.[1] Allow cells to adhere overnight.

-

Cell Treatment:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity directly in the plate using a fluorescence plate reader with bottom-read capability.[1]

-

Alternatively, lyse the cells and measure the fluorescence of the lysate.

-

-

Data Analysis:

-

Subtract the background fluorescence from wells containing medium only.

-

Normalize the fluorescence intensity to the cell number or protein concentration if significant variations in cell density exist between wells.

-

Signaling Pathways and Experimental Workflows

This compound/Anandamide Signaling via TRPV1

This compound, as an analog of anandamide, is expected to activate similar signaling pathways. A key pathway is mediated by the TRPV1 receptor, leading to calcium influx and subsequent downstream signaling cascades that influence cell proliferation and apoptosis.[3][4]

Caption: Signaling pathway of this compound via TRPV1 activation.

Experimental Workflow for Studying this compound Effects

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

Caption: General experimental workflow for this compound studies.

References

- 1. Mechanisms for Recycling and Biosynthesis of Endogenous Cannabinoids Anandamide and 2-Arachidonylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20090118342A1 - Design and synthesis of biotinylated probes for n-acyl-ethanolamines - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. TRPV1 mediates cellular uptake of anandamide and thus promotes endothelial cell proliferation and network-formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid Review [catbull.com]

- 7. resources.tocris.com [resources.tocris.com]

Application Notes and Protocols for SKM 4-45-1 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SKM 4-45-1, a fluorescent analog of anandamide (B1667382) (AEA), to visualize and quantify AEA transport in live cells and bacteria using fluorescence microscopy.

Introduction

This compound is a valuable tool for studying the cellular uptake of the endocannabinoid anandamide. In its native state, this compound is non-fluorescent in the extracellular environment.[1][2][3][4] Upon transport across the cell membrane, intracellular esterases cleave the molecule, releasing a fluorescent moiety.[1] This mechanism allows for the direct visualization and measurement of AEA uptake dynamics. The fluorescence intensity is proportional to the intracellular accumulation of the probe, providing a robust method to investigate the activity of the anandamide transport system.

One of the key pathways implicated in anandamide uptake is mediated by the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Studies have shown that both pharmacological and genetic inhibition of TRPV1 can significantly reduce the uptake of this compound in endothelial cells.

Data Presentation

Photophysical and Experimental Properties of this compound

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~488 nm | Optimal for standard blue laser excitation. |

| Emission Wavelength (λem) | ~530-535 nm | Emits in the green spectrum. |

| Working Concentration | 10 nM - 30 µM | Highly cell-type dependent. Optimization is recommended. |

| Solvent | DMSO | Prepare stock solutions in anhydrous DMSO. |

| Storage | -20°C | Protect from light and moisture. |

Reported Experimental Conditions

| Cell/Organism Type | This compound Concentration | Incubation Time | Microscopy Technique | Reference |

| Endothelial Colony-Forming Cells (ECFCs) | 0.1 - 30 µM | 30 minutes | Confocal Microscopy | |

| EA.hy926 (Endothelial Cell Line) | 1 µM | 30 minutes | Fluorescence Microscopy | |

| Multidrug-Resistant Staphylococcus aureus (MDRSA) | 5 µg/mL | 2 - 4 hours | Spinning Disk Confocal Microscopy | |

| Dorsal Root Ganglion (DRG) Neurons | 10 nM | Not specified | Fluorescence Microscopy | |

| Cerebellar Granule Cells & C6 Glioma Cells | IC₅₀ of 7.8 µM for inhibiting ³H-AEA uptake | Not specified | Not specified (biochemical assay) |

Signaling Pathways and Experimental Workflows

Anandamide Uptake and Fluorescence Activation

The following diagram illustrates the mechanism of this compound uptake and subsequent fluorescence activation within a cell.

Caption: Mechanism of this compound uptake and fluorescence activation.

Experimental Workflow for Live-Cell Imaging

This diagram outlines the general steps for conducting a live-cell imaging experiment with this compound.

Caption: General experimental workflow for this compound imaging.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Anandamide Uptake in Mammalian Cells

This protocol is adapted from studies on endothelial cells and can be optimized for other mammalian cell lines.

Materials:

-

Mammalian cells of interest (e.g., EA.hy926, ECFCs)

-

Imaging-compatible culture plates or slides (e.g., Ibidi µ-Slides)

-

Complete cell culture medium

-

Live-cell imaging solution or appropriate buffer (e.g., HBSS)

-

This compound (Cayman Chemical or equivalent)

-

Anhydrous DMSO

-

(Optional) TRPV1 antagonist (e.g., SB366791) or agonist (e.g., Capsaicin) for control experiments.

Procedure:

-

Cell Seeding: The day before imaging, seed cells onto imaging plates to reach 70-80% confluency on the day of the experiment.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed live-cell imaging solution. Vortex briefly to ensure complete dissolution.

-

Cell Preparation: Wash the cells twice with pre-warmed imaging solution to remove residual culture medium.

-

(Optional) Inhibitor/Antagonist Treatment: If investigating the role of specific transporters, pre-incubate the cells with the inhibitor (e.g., 10 µM SB366791 for TRPV1) for a designated time (e.g., 30 minutes) before adding this compound.

-

Staining: Add the this compound working solution to the cells and place the plate on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).

-

Image Acquisition:

-

Immediately begin acquiring images using a fluorescence or confocal microscope.

-

Use a 488 nm laser for excitation and collect emission between 510-550 nm.

-

For kinetic studies, acquire images at regular intervals (e.g., every 10-30 seconds) for up to 30 minutes.

-

-

Data Analysis: Measure the mean fluorescence intensity within individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji, VisiView®).

Protocol 2: Imaging of this compound Uptake in Bacteria

This protocol is based on studies with Staphylococcus aureus.

Materials:

-

Bacterial culture (e.g., MDRSA CI-M)

-

Phosphate-buffered saline (PBS) supplemented with 1% D-glucose

-

This compound

-

(Optional) Unlabeled Anandamide (AEA) for competition assays

Procedure:

-

Bacterial Culture Preparation: Grow bacteria to the desired optical density (e.g., OD₆₀₀ of 0.3).

-

Working Solution Preparation: Prepare a working solution of this compound (e.g., 5 µg/mL) in PBS with 1% D-glucose.

-

Incubation:

-

Resuspend the bacterial pellet in the this compound working solution.

-

For competition experiments, a parallel sample can be co-incubated with unlabeled AEA (e.g., 50 µg/mL).

-

Incubate at 37°C for the desired time (e.g., 2 to 4 hours).

-

-

Sample Preparation for Microscopy:

-

Take an aliquot of the bacterial suspension.

-

(Optional) Wash the cells with PBS to remove extracellular probe.

-

Mount the bacterial suspension on a microscope slide.

-

-

Image Acquisition:

-

Visualize the bacteria using a spinning disk confocal microscope for optimal resolution.

-

Use a 488 nm excitation laser and a green emission filter.

-

-

Data Analysis: Analyze the localization and intensity of the fluorescence signal within the bacteria.

Limitations and Considerations

-

Esterase Activity: The fluorescence signal is dependent on the activity of intracellular esterases. Cells with low esterase activity may yield a weak or undetectable signal.

-

Kinetic Studies: The two-step process of uptake and enzymatic cleavage complicates the interpretation of rapid transport kinetics.

-

Phototoxicity: As with any live-cell imaging experiment, minimize light exposure to reduce phototoxicity and photobleaching.

-

Probe Specificity: While this compound uptake is inhibited by AEA, indicating a shared transport mechanism, it is important to note that it is not a substrate for the fatty acid amide hydrolase (FAAH) enzyme that degrades anandamide.

References

Measuring Anandamide Uptake: The SKM 4-45-1 Assay

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (B1667382) (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, and appetite.[1][2] Its signaling is terminated by cellular uptake and subsequent enzymatic degradation.[3][4] Understanding the mechanism of anandamide uptake is therefore of significant interest for the development of novel therapeutics targeting the endocannabinoid system. The SKM 4-45-1 assay provides a valuable tool for researchers to measure anandamide uptake in vitro. This compound is a non-fluorescent analog of anandamide that readily crosses the cell membrane. Once inside the cell, it is cleaved by intracellular esterases, releasing a fluorescent product.[5] The resulting fluorescence intensity is directly proportional to the amount of this compound taken up by the cells and can be used to quantify anandamide uptake.

Principle of the Assay

The this compound assay is based on the intracellular enzymatic activation of a non-fluorescent substrate. This compound, an anandamide analog, is actively transported into cells. Intracellular esterases then hydrolyze the molecule, releasing a fluorescent compound. This fluorescence can be measured using a fluorescence plate reader or microscope, providing a quantitative measure of anandamide uptake. The assay can be used to screen for inhibitors of anandamide transport, to characterize the kinetics of uptake in different cell types, and to investigate the signaling pathways that regulate anandamide transport.

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies utilizing the this compound assay to measure anandamide uptake in various cell lines.

Table 1: Kinetic Parameters of this compound Uptake

| Cell Type | kd (µM) | Reference |

| Endothelial Colony-Forming Cells (ECFCs) | 2.63 (0.24–28.47) |

Table 2: Experimental Conditions for this compound Uptake Assays

| Cell Line | This compound Concentration | Incubation Time | Key Findings | Reference |

| RBL-2H3 | 25 µM | 5 min | Ionomycin and AM404 reduced this compound uptake. | |

| MDRSA CI-M | 5 µg/mL | 2 h | Time-dependent increase in intracellular fluorescence. | |

| ECFCs | 0.1 - 30 µM | 30 min | Time- and concentration-dependent uptake. | |

| EA.hy926 | Not specified | 30 min | TRPV1 is involved in anandamide uptake. |

Table 3: Fluorescence Measurement Parameters

| Parameter | Wavelength/Setting | Reference |

| Excitation Wavelength | 485 nm or 488 nm | |

| Emission Wavelength | 535 nm |

Experimental Protocols

Protocol 1: General Protocol for Measuring Anandamide Uptake using this compound in Mammalian Cells

This protocol is a synthesis of methodologies reported in the literature and can be adapted for various adherent or suspension cell lines.

Materials:

-

Cells of interest (e.g., RBL-2H3, ECFCs)

-

Cell culture medium

-

This compound (Cayman Chemical or equivalent)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM HEPES, 2.2 mM CaCl2, pH 7.1) or Phosphate-Buffered Saline (PBS) with 1% D-glucose

-

Test compounds (inhibitors or enhancers of anandamide uptake)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. For suspension cells, plate a sufficient number of cells per well (e.g., 1.5 x 104 cells/well for RBL-2H3 cells).

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) until they are ready for the assay.

-

Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration (e.g., 25 µM) in KRH buffer or PBS with glucose. Prepare solutions of test compounds at the desired concentrations.

-

Assay Initiation:

-

For adherent cells, gently wash the cells twice with pre-warmed KRH buffer or PBS.

-

For suspension cells, centrifuge the plate and carefully aspirate the medium. Resuspend the cells in pre-warmed KRH buffer or PBS.

-

-

Pre-incubation with Test Compounds (Optional): If screening for inhibitors or enhancers, pre-incubate the cells with the test compounds for a specific period (e.g., 10 minutes) at 37°C.

-

Addition of this compound: Add the this compound solution to each well.

-